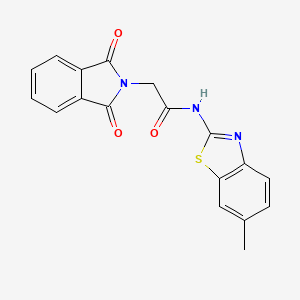
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H14N2O3S
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.35 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO, ethanol |
Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies demonstrate its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells. It has been tested against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models.
Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial efficacy of various derivatives related to this compound. The minimal inhibitory concentration (MIC) against Staphylococcus aureus was reported to be as low as 12.5 μg/mL, indicating significant antibacterial potential .
Anticancer Activity
In a recent investigation into the anticancer properties of related compounds, it was found that derivatives of benzothiazole exhibited potent antiproliferative effects on human cancer cell lines. The compound was assessed for its ability to inhibit cell proliferation and induce apoptosis in MCF-7 cells, with IC50 values in the low micromolar range .
Toxicity Profile
The toxicity profile of the compound has also been evaluated. According to PubChem data, it is classified as harmful if swallowed or in contact with skin . Further studies are necessary to establish a comprehensive safety profile.
科学的研究の応用
Chemical Properties and Structure
The molecular formula of this compound is C20H18N2O3S with a molecular weight of approximately 366.44 g/mol. The structure features a benzothiazole moiety and an isoindole derivative, contributing to its biological activity.
Enzyme Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific enzymes that are crucial in various biological processes:
- Acetylcholinesterase Inhibition : This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease .
- α-Glucosidase Inhibition : The compound has also been evaluated for its inhibitory effects on α-glucosidase. This enzyme plays a significant role in carbohydrate digestion; thus, its inhibition can be advantageous for managing Type 2 diabetes mellitus by reducing postprandial glucose levels .
Neuroprotective Effects
Recent studies have investigated the neuroprotective properties of compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. These compounds have demonstrated promising results in reducing oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of derivatives based on the benzothiazole and isoindole frameworks, including the target compound. These derivatives were tested for their biological activities against AChE and α-glucosidase. The results indicated that several compounds exhibited significant inhibitory activity, supporting their potential as therapeutic agents for cognitive disorders and diabetes management .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target enzymes like AChE and α-glucosidase. These studies revealed favorable binding affinities and interactions that correlate with the observed biological activity, providing insights for further optimization of the compound .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-6-7-13-14(8-10)25-18(19-13)20-15(22)9-21-16(23)11-4-2-3-5-12(11)17(21)24/h2-8H,9H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHURGDCRRVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













